molecular formula C24H24N2O2 B11491855 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Cat. No.: B11491855
M. Wt: 372.5 g/mol
InChI Key: RTFWWLLDLABHNF-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an indolizine moiety, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide typically involves multi-step organic reactions

    Indolizine Synthesis: The indolizine core can be synthesized via a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst such as palladium or copper and is carried out under inert atmosphere conditions.

    Cyclohexene Introduction: The cyclohexene moiety is introduced through a Heck reaction, where a vinyl halide reacts with a cyclohexene derivative in the presence of a palladium catalyst.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an acyl chloride and an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted acetamides

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indolizine moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can be compared with other similar compounds, such as:

    N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxyphenyl group instead of an indolizine moiety.

    N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-(2-pyridyl)acetamide: Contains a pyridyl group, offering different chemical and biological properties.

The uniqueness of this compound lies in its indolizine core, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

InChI

InChI=1S/C24H24N2O2/c27-23(24(28)25-15-14-18-9-3-1-4-10-18)22-21(19-11-5-2-6-12-19)17-20-13-7-8-16-26(20)22/h2,5-9,11-13,16-17H,1,3-4,10,14-15H2,(H,25,28)

InChI Key

RTFWWLLDLABHNF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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